molecular formula C95H112N8O48S B031667 Ristocetin sulfate CAS No. 11140-99-1

Ristocetin sulfate

Katalognummer: B031667
CAS-Nummer: 11140-99-1
Molekulargewicht: 2166.0 g/mol
InChI-Schlüssel: HHRPQUHYQBGHHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

Ristocetin sulfate’s reactivity is governed by:

  • Phenolic hydroxyl groups : Critical for ligand binding and electrostatic interactions .
  • Sulfate group : Enhances solubility in polar solvents and contributes to its net positive charge .
  • Macrocyclic backbone : Facilitates enantioselective interactions in chiral separations .
Functional GroupRole in ReactivityExperimental Evidence
Phenolic -OHMediates binding to platelets and antibioticsLoss of activity upon carbodiimide modification
SulfateStabilizes cationic charge at neutral pHEnhanced solubility in water/methanol
Sugar moietiesModulate electrostatic and hydrophobic interactionsAltered aggregation behavior in chiral separations

Modification of Phenolic Groups

Chemical alteration of phenolic groups disrupts both antibacterial and platelet-agglutinating activities:

  • Carbodiimide reaction : Treating ristocetin with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and glycine methyl ester at pH 4.75 neutralizes phenolic groups, abolishing platelet agglutination and antibiotic effects .
  • Activity restoration : Hydroxylamine treatment recovers phenolic groups and restores function, confirming their necessity .

Ristocetin OHEDC glycine esterRistocetin O GlyNH2OHRistocetin OH reactivated \text{Ristocetin OH}\xrightarrow{\text{EDC glycine ester}}\text{Ristocetin O Gly}\xrightarrow{\text{NH}_2\text{OH}}\text{Ristocetin OH reactivated }

Solubility and Ionic Interactions

This compound’s solubility profile and charge-dependent behavior are critical for its reactivity:

SolventSolubilityRelevance
WaterHighly solubleFacilitates diagnostic assays (e.g., von Willebrand factor testing)
Methanol/DMSOSolubleUsed in HPLC and TLC chiral separations
EthanolModerately solubleSupports formulation in antibiotic studies
  • Charge interactions : At neutral pH, its positive charge reduces platelet surface charge, enabling von Willebrand factor (VWF)-mediated agglutination .

Interaction with von Willebrand Factor (VWF)

This compound induces VWF binding to platelet glycoprotein Ib (GPIb) through a dual mechanism:

  • Electrostatic modulation : Neutralizes platelet surface charge, reducing repulsion .
  • Conformational activation : Binds VWF’s A1 domain, displacing autoinhibitory regions (residues 1238–1493) to expose GPIb-binding sites .
ParameterEffect of RistocetinCitation
VWF binding affinityKd=0.5mg mlK_d=0.5\,\text{mg ml}
Shear-mimetic actionActivates VWF under static conditions

Comparative Reactivity with Vancomycin

ModificationEffect on Vancomycin
Carbodiimide treatmentNeutralizes carboxyl, enhances positive charge
Hydroxylamine treatmentRestores phenolic groups, enables ristocetin-like agglutination

Degradation and Stability

  • Thermal stability : Stable at -20°C for >36 months .
  • Proteolytic susceptibility : Chymotrypsin digestion abolishes platelet-agglutinating activity by cleaving surface glycoproteins .

Synthetic Modifications

  • Desulfation : Reduces aqueous solubility but retains antibiotic activity in organic solvents .
  • N-acylation : Alters charge distribution, diminishing platelet interactions .

Wissenschaftliche Forschungsanwendungen

Diagnosis of Von Willebrand Disease (VWD)

Ristocetin sulfate is primarily used in laboratory tests to diagnose different types of VWD. The following tests utilize ristocetin:

  • Ristocetin-Induced Platelet Aggregation (RIPA) : This assay assesses the ability of ristocetin to induce platelet aggregation in platelet-rich plasma (PRP). It helps differentiate between VWD types based on how well platelets aggregate in response to varying concentrations of ristocetin .
  • VWF:RCo Assay : This test measures the functional activity of VWF using ristocetin. It evaluates how effectively VWF can mediate platelet agglutination, providing insights into the presence and severity of VWD .

Differentiation Between VWD Types

Low-dose ristocetin assays are particularly useful for identifying specific subtypes of VWD, such as Type 2B and Platelet-type VWD (PT-VWD). Enhanced agglutination at low doses suggests Type 2B VWD, while a lack of response may indicate PT-VWD, where mutations affect GpIb .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of ristocetin in diagnosing bleeding disorders:

  • A study involving 18 patients with VWD demonstrated that RIPA was decreased in 13 patients with low levels of VIII-VWF, confirming the utility of ristocetin in identifying these patients .
  • Another research highlighted that low-dose RIPA could effectively distinguish between Type 2B VWD and PT-VWD, showcasing its diagnostic precision .

Summary Table: Ristocetin Applications in Diagnostics

Application Description Clinical Relevance
RIPAAssesses platelet aggregation in PRP using varying concentrations of ristocetinDifferentiates between types of VWD
VWF:RCo AssayMeasures functional activity of VWF with ristocetinEvaluates severity and presence of VWD
Low-Dose RIPAIdentifies Type 2B and PT-VWDDistinguishes between specific subtypes of VWD

Biologische Aktivität

Ristocetin sulfate, a glycopeptide antibiotic originally derived from Nocardia lurida, has garnered attention not only for its antibacterial properties but also for its significant role in hematology, particularly in the diagnosis of von Willebrand disease (VWD). This article explores the biological activity of this compound, focusing on its mechanisms, applications in clinical diagnostics, and relevant research findings.

This compound functions primarily by inducing platelet aggregation through its interaction with von Willebrand factor (VWF) and the glycoprotein Ib (GpIb) complex on platelets. The binding of ristocetin alters the electrostatic forces between VWF and GpIb, facilitating platelet agglutination under high shear conditions typical of capillary circulation. This mechanism is critical for understanding its diagnostic utility in bleeding disorders.

Key Mechanism Highlights:

  • Induces Platelet Aggregation : this compound promotes the binding of VWF to GpIb, crucial for platelet function.
  • Diagnostic Tool : It is employed in assays to diagnose various types of VWD by evaluating platelet response to ristocetin.

Clinical Applications

This compound is predominantly used in laboratory settings to assess platelet function and diagnose bleeding disorders. The most notable application is the Ristocetin-Induced Platelet Aggregation (RIPA) test, which evaluates the ability of VWF to mediate platelet aggregation.

RIPA Test Overview:

  • Purpose : To diagnose types 2B and platelet-type von Willebrand disease.
  • Methodology : Platelet-rich plasma (PRP) is exposed to varying concentrations of ristocetin, with aggregation measured via light transmission aggregometry.
  • Interpretation :
    • Enhanced agglutination at low concentrations indicates Type 2B VWD or platelet-type VWD.
    • Normal or reduced responses suggest other forms of VWD or intrinsic platelet defects.
Test TypeDescriptionClinical Relevance
RIPAMeasures platelet agglutination in response to ristocetinDiagnoses VWD types
Low-dose RIPAUses lower concentrations of ristocetinDifferentiates between VWD types

Research Findings

Numerous studies have investigated the biological activity and clinical implications of this compound. Below are summarized findings from key research articles:

  • Biosynthetic Studies :
    • Research indicates that sulfate addition in the biosynthesis of ristocetin occurs before the formation of antimicrobial active intermediates, highlighting its structural importance .
  • Platelet Aggregation Studies :
    • A study demonstrated that ristocetin-induced aggregation was significantly decreased in patients with VWD, underscoring its diagnostic value .
    • In cases where aspirin was administered, it inhibited certain phases of aggregation, illustrating how external factors can influence test results .
  • Immunoinhibition Studies :
    • Investigations into immunoinhibition revealed that antibodies targeting specific platelet surface proteins could block ristocetin-induced aggregation, providing insights into the molecular interactions involved .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A patient diagnosed with Type 2B VWD exhibited enhanced platelet agglutination at low doses of ristocetin during a RIPA test, confirming the diagnosis and guiding treatment decisions.
  • Case Study 2 : In a cohort study involving patients with intrinsic platelet defects, those who did not respond to ristocetin were further evaluated for underlying conditions, demonstrating the test's utility in differential diagnosis .

Eigenschaften

CAS-Nummer

11140-99-1

Molekularformel

C95H112N8O48S

Molekulargewicht

2166.0 g/mol

IUPAC-Name

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)

InChI-Schlüssel

HHRPQUHYQBGHHF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Isomerische SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]

Kanonische SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Aussehen

Light tan powder

Synonyme

Ristocetin Sulfate;  Ristomycin Sulfate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.